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Compound of Interest

6-Bromo-3-cyclopropyl-1-methyl-
Compound Name:
1H-indazole

Cat. No.: B595298

An In-depth Technical Guide on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole and its
Analogs for Drug Discovery Professionals

CAS Number: 1311197-86-0[1]

Executive Summary

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound belonging to the
indazole class of molecules. While specific research on this particular molecule is limited in
publicly available literature, the indazole scaffold, and particularly bromo-substituted indazoles,
are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4]
[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and
potential biological applications of 6-bromo-indazole derivatives as a proxy for understanding
the potential of 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole. The information presented
herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative physicochemical data for 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is not
readily available. However, data for structurally related compounds are presented below to
provide an estimate of its properties.
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Property fi-bromo-3-methyl-1H- fi-bromo-l—methyl-lH-
indazole indazole

Molecular Formula C8H7BrN2[7] C8H7BrN2[8]

Molecular Weight 211.06 g/mol [7] Not Available

CAS Number 7746-27-2[7] 590417-94-0[8]

Purity Not Available 97%]8]

Physical Form Not Available Solid[8]

Storage Temperature Not Available Room Temperature[8]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 6-Bromo-3-cyclopropyl-1-methyl-1H-
indazole are not described in the provided search results. However, general synthetic routes
for related bromo-indazole derivatives can provide insight into potential synthetic strategies.

General Synthesis of Substituted Indazoles

The construction of the indazole ring system can be achieved through various synthetic
methodologies, often starting from appropriately substituted benzene derivatives.[5] A common
approach involves the formation of the pyrazole ring fused to the benzene ring.

Synthesis of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-
indazole

A specific example of a synthesis of a substituted 6-bromo-1H-indazole is the preparation of 6-
Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.[9]

Experimental Protocol:

e A suspension of LiAIH4 (6.2 g, 0.083 mol of a 50-55% oil dispersion) in THF (175 ml) is
prepared under a nitrogen atmosphere.
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To this stirred suspension, 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl
ester (28.1 g, 0.083 mol) is added dropwise.

The reaction mixture is refluxed for 1 hour and then cooled in an ice bath.

Water is carefully added to quench the reaction.

The mixture is filtered, and the filtrate is concentrated to yield a solid product.

The crude solid is recrystallized from toluene to yield 10.2 g (42%) of 6-bromo-3-(1-methyl-4-
piperidinyl)-1H-indazole with a melting point of 203°-205° C.[9]

Further purification can be achieved by preparative HPLC on a silica gel column using an
eluent of CH2CI2:CH30H:(C2H5)2NH (95:4:1).[9]
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Caption: Synthetic workflow for a substituted 6-bromo-1H-indazole.
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Biological Activities and Potential Applications

Indazole derivatives are recognized for a wide array of pharmacological activities, establishing
them as "privileged scaffolds" in medicinal chemistry.[3][4][5] These activities include
anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5][6][10]

Anticancer Activity

Numerous indazole-based compounds have been investigated for their potential as anticancer
agents.[5] For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide
derivatives were synthesized and evaluated for their ability to inhibit the viability of human

cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells.

[5]

Compound Class Cell Line Activity

6-bromo-1-cyclopentyl-1H- ] o
) ] ] HEP3BPN 11 (liver), MDA 453 Inhibition of cancer cell
indazole-4-carboxylic acid

] (breast), HL 60 (leukemia) viability[5]
amides
1H-indazol-3-amine derivatives FGFR1 Potent inhibitors[4]
3-substituted 1H-indazoles IDO1 enzyme Potent inhibitory activity[4]

Antimicrobial Activity

Novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety have been
synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal
strains.[5]

Neurological Applications

6-Bromo-1,5-dimethyl-1H-indazole is noted as a key intermediate in the synthesis of
pharmaceuticals targeting neurological disorders.[10]
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Caption: Potential biological activities of 6-bromo-indazole derivatives.

Conclusion

While direct experimental data on 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is sparse,
the broader family of 6-bromo-indazole derivatives demonstrates significant potential in drug
discovery and development. The synthetic accessibility of the indazole core allows for diverse
functionalization, leading to compounds with a wide range of biological activities, including
promising anticancer, antimicrobial, and neurological applications. Further research into
specific analogs like 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is warranted to explore
their therapeutic potential fully. This guide serves as a foundational resource for researchers
interested in leveraging the indazole scaffold for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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